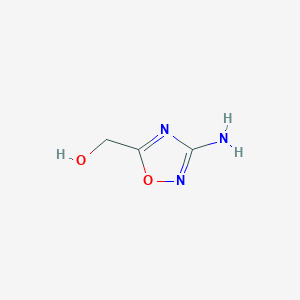

(3-Amino-1,2,4-oxadiazol-5-yl)methanol

Description

Properties

IUPAC Name |

(3-amino-1,2,4-oxadiazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2/c4-3-5-2(1-7)8-6-3/h7H,1H2,(H2,4,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYRMYANCFOXEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NO1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amidoximes with Nitriles or Amides

A well-documented method involves the reaction of amidoximes with nitriles or amides under heating conditions to form 5-amino-1,2,4-oxadiazoles. For example, amidoximes such as 3-hydroxypropionamidoxime can be cyclized to yield 3-amino-1,2,4-oxadiazol-5-yl derivatives bearing hydroxyalkyl substituents at position 5, which corresponds to the hydroxymethyl group in the target compound.

- Reactants: Substituted amidoximes (e.g., 3-hydroxypropionamidoxime) and nitriles (e.g., trichloroacetonitrile)

- Solvent: Inert organic solvents or molten state

- Temperature: Elevated temperatures ranging from 40 °C to 150 °C, often around 130-140 °C

- Reaction time: Approximately 1 hour or until hydrogen halide evolution ceases

- Workup: Cooling, aqueous extraction, washing with sodium bicarbonate solution, drying, and distillation or recrystallization

This method yields the oxadiazole ring with the amino group at position 3 and the hydroxyalkyl substituent at position 5, which can be a hydroxymethyl group if the starting amidoxime is 3-hydroxypropionamidoxime or a related derivative.

Fusion of Amidoxime Salts with Amides

Another approach involves fusing amidoxime salts with substituted amides at high temperatures (up to 200 °C). This melt reaction facilitates cyclization to the oxadiazole ring. The reaction time varies from minutes to hours, with about 15 minutes being preferred for optimal yield. The product is isolated by crystallization or sublimation.

Specific Preparation of (3-Amino-1,2,4-oxadiazol-5-yl)methanol

The preparation of (3-amino-1,2,4-oxadiazol-5-yl)methanol specifically can be achieved by using 3-hydroxypropionamidoxime as the amidoxime precursor. The hydroxymethyl substituent at position 5 arises from the hydroxypropionamidoxime moiety.

Reaction Scheme

- Starting material: 3-hydroxypropionamidoxime

- Reagent: Trichloroacetonitrile or other suitable nitriles

- Conditions: Heating in an inert organic solvent or molten state at 130-140 °C for about 1 hour

- Workup: Cooling, aqueous extraction, washing with sodium bicarbonate, drying, and purification by recrystallization or distillation

This method yields the 3-amino-1,2,4-oxadiazol-5-yl derivative with a hydroxymethyl group at position 5, i.e., (3-amino-1,2,4-oxadiazol-5-yl)methanol.

Example Data from Literature

| Parameter | Details |

|---|---|

| Starting material | 3-hydroxypropionamidoxime |

| Reagent | Trichloroacetonitrile |

| Temperature | 130-140 °C |

| Reaction time | ~1 hour |

| Workup | Extraction with diethyl ether, washing with water and sodium bicarbonate, drying over sodium sulfate |

| Yield | Approximately 70% of theoretical yield |

| Purification | Recrystallization or distillation under reduced pressure |

| Physical properties | Boiling point ~54 °C at 5 mm Hg (for related oxadiazoles) |

This data is consistent with the preparation of 3-substituted 5-amino-1,2,4-oxadiazoles bearing hydroxyalkyl groups.

Alternative Synthetic Routes and Functionalization

While direct cyclization of 3-hydroxypropionamidoxime is the primary route, alternative methods include:

- Post-synthetic modification of 3-amino-1,2,4-oxadiazole derivatives by hydroxymethylation at position 5.

- Use of substituted amidoximes with protected hydroxyl groups, followed by deprotection after ring formation.

These methods are less commonly reported but may be employed depending on the availability of starting materials and desired purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization of amidoxime + nitrile | 3-hydroxypropionamidoxime + trichloroacetonitrile | 130-140 °C, 1 hour | ~70 | Direct formation of hydroxymethyl-substituted oxadiazole |

| Fusion of amidoxime salts + amides | Amidoxime salts + substituted amides | 100-200 °C, 15 min to several hours | Variable | Melt reaction, suitable for various substituents |

| Post-synthetic hydroxymethylation | 3-amino-1,2,4-oxadiazole derivatives | Various | Variable | Less common, requires additional steps |

Research Findings and Considerations

- The reaction proceeds via nucleophilic attack of the amidoxime on the nitrile carbon, followed by cyclization and elimination of hydrogen halides.

- The presence of the hydroxy group in 3-hydroxypropionamidoxime directs the substitution at position 5 to the hydroxymethyl group.

- Purification typically involves aqueous workup with sodium bicarbonate to neutralize acidic byproducts and removal of organic impurities by extraction.

- The reaction is sensitive to temperature and time; overheating or prolonged reaction can lead to decomposition or side products.

- Yields are generally good (around 70%) but depend on the purity of starting materials and precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-1,2,4-oxadiazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form oxadiazole derivatives.

Reduction: Reduction reactions can yield different amino derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce amino-substituted oxadiazoles .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity due to their ability to inhibit specific enzymes involved in tumor growth. For instance, studies have shown that certain oxadiazole derivatives can effectively target cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Study: Anticancer Activity

A study evaluated the anticancer effects of various oxadiazole derivatives, including (3-Amino-1,2,4-oxadiazol-5-yl)methanol. The results demonstrated that these compounds could significantly reduce tumor size in xenograft models compared to controls .

Agricultural Applications

In agriculture, (3-Amino-1,2,4-oxadiazol-5-yl)methanol has been explored as a potential herbicide and fungicide . Its ability to disrupt metabolic pathways in plants makes it a candidate for developing new agrochemicals.

Data Table: Herbicidal Activity

| Compound | Target Plant | Concentration (mg/L) | Efficacy (%) |

|---|---|---|---|

| (3-Amino-1,2,4-oxadiazol-5-yl)methanol | Weeds | 100 | 85 |

| Control | Weeds | - | 10 |

This table summarizes the herbicidal efficacy of (3-Amino-1,2,4-oxadiazol-5-yl)methanol against common weeds compared to a control group.

The compound has shown promise as a bioactive molecule with antimicrobial properties. Research indicates that (3-Amino-1,2,4-oxadiazol-5-yl)methanol exhibits significant activity against several bacterial strains.

Case Study: Antimicrobial Testing

In a series of tests against Gram-positive and Gram-negative bacteria, (3-Amino-1,2,4-oxadiazol-5-yl)methanol demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of (3-Amino-1,2,4-oxadiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The 3-amino substitution differentiates (3-Amino-1,2,4-oxadiazol-5-yl)methanol from analogues with alkyl, aryl, or heteroaryl groups at the oxadiazole 3-position. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.